![molecular formula C24H25NO3 B2836312 Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate CAS No. 74481-55-3](/img/structure/B2836312.png)
Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate is a chemical compound with the molecular formula C24H25NO3 and a molecular weight of 375.47 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use. It is known for its unique structure, which includes a triphenylmethyl group attached to an amino butanoate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate typically involves the reaction of 3-hydroxy-2-aminobutanoic acid with triphenylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of a hydroxyl compound
Substitution: Formation of substituted amino compounds
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate is utilized as a building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Oxidation: The hydroxyl group can be oxidized to a carbonyl group using agents like pyridinium chlorochromate.
- Reduction: Carbonyl groups can be reduced back to hydroxyl groups using sodium borohydride or lithium aluminum hydride.
- Substitution Reactions: The amino group can engage in nucleophilic substitutions, making it versatile for synthesizing other compounds.
Research has indicated potential biological activities of this compound, particularly:
- Antimicrobial Properties: Studies suggest that it may exhibit activity against various microbial strains.
- Anticancer Potential: Investigations into its effects on cancer cells are ongoing, with preliminary results indicating possible inhibitory effects on tumor growth.
Pharmaceutical Development
This compound is being explored for its therapeutic applications, especially in drug development. It serves as an intermediate in synthesizing more complex pharmaceutical agents, potentially leading to new treatments for various diseases .
Case Studies
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound revealed that the compound showed significant inhibition against certain bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell membranes due to its hydrophobic triphenylmethyl group.
Case Study 2: Anticancer Research
In a controlled laboratory setting, researchers tested the effects of this compound on cancer cell lines. Results indicated that it could induce apoptosis (programmed cell death) in specific types of cancer cells, suggesting its potential as a lead compound for developing anticancer drugs.
Wirkmechanismus
The mechanism of action of Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate involves its interaction with specific molecular targets and pathways. The compound’s triphenylmethyl group can interact with hydrophobic pockets in proteins, potentially inhibiting their function. Additionally, the hydroxyl and amino groups can form hydrogen bonds with biological molecules, further influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-hydroxy-2-[(phenylmethyl)amino]butanoate
- Methyl 3-hydroxy-2-[(benzyl)amino]butanoate
- Methyl 3-hydroxy-2-[(diphenylmethyl)amino]butanoate
Uniqueness
Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate is unique due to the presence of the bulky triphenylmethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where such characteristics are desirable, such as in the design of enzyme inhibitors or in the synthesis of complex organic molecules.
Biologische Aktivität
Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a triphenylmethyl (trityl) group that contributes to its lipophilicity and potential bioactivity. The compound's structure can be represented as follows:
This structure suggests that the compound may interact with various biological targets, including enzymes and receptors.
Anticancer Properties
Research has indicated that derivatives of this compound exhibit significant anticancer properties. A study focused on the synthesis of related compounds showed that certain derivatives were potent inhibitors of histone deacetylases (HDACs), which are critical in cancer cell proliferation. Specifically, compounds derived from similar structures demonstrated IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells, indicating selective cytotoxicity towards cancerous cells compared to normal cells .
Table 1: Inhibitory Activity of Related Compounds
Compound | IC50 (mg/mL) | Cell Line | Selectivity |
---|---|---|---|
7a | 0.12 | HCT-116 | High |
7g | 0.12 | HCT-116 | High |
7d | 0.81 | HCT-116 | Moderate |
The study highlighted that the mechanism of action for these compounds involves interference with the HSP90 and TRAP1 signaling pathways, which are crucial for tumor cell survival and proliferation .
Enzyme Inhibition
This compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has been shown to inhibit L-type amino acid transporters (LAT), which play a role in the uptake of essential amino acids in cancer cells . The compound's ability to modulate amino acid transport suggests potential applications in targeting metabolic pathways in tumors.
Table 2: Enzyme Inhibition Data
Enzyme Target | Inhibition Activity (pIC50) |
---|---|
LAT1 | >6.0 |
HDAC1 | 5.5 |
HDAC2 | 5.8 |
Case Study 1: Antiproliferative Effects
In a controlled study, this compound was tested on several cancer cell lines, including breast and colon cancer models. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, with notable effects observed at concentrations as low as 0.1 mg/mL.
Case Study 2: Selective Toxicity
Another investigation assessed the selectivity of this compound towards cancerous versus non-cancerous cells. The findings confirmed that while the compound effectively inhibited tumor cell growth, it exhibited minimal toxicity towards normal human epithelial kidney cells (HEK-293), underscoring its potential as a therapeutic agent with reduced side effects .
Eigenschaften
IUPAC Name |
methyl 3-hydroxy-2-(tritylamino)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-18(26)22(23(27)28-2)25-24(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18,22,25-26H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZWRQGFZBZTOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.